REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[C:6]([Cl:8])[C:5](/[CH:9]=C/C(OC)=O)=[C:4]([Cl:15])[CH:3]=1.[O:16]=[O+][O-].CSC>ClCCl>[Br:1][C:2]1[CH:7]=[C:6]([Cl:8])[C:5]([CH:9]=[O:16])=[C:4]([Cl:15])[CH:3]=1
|
Name
|
|
Quantity
|
48.5 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C(=C1)Cl)/C=C/C(=O)OC)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
ozone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=[O+][O-]
|
Name
|
ozone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=[O+][O-]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
CSC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
this was extracted with ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C=O)C(=C1)Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 37.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |